1,6-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Overview
Description
1,6-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C17H15N5O3S2 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 401.06163170 g/mol and the complexity rating of the compound is 685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Efficient Synthesis of Heterocycles
Research by Darweesh et al. (2016) on the microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles highlights the potential of related compounds in constructing novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives. These compounds are synthesized using reactions with aminopyrazoles and aminotriazole, showcasing their importance in developing new heterocyclic compounds (Darweesh, Mekky, Salman, & Farag, 2016).
Molecular Docking and In Vitro Screening
Flefel et al. (2018) conducted a study on the synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. These compounds were evaluated for their binding energies towards GlcN-6-P synthase, demonstrating their potential in drug discovery and molecular biology research (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Development of Novel Materials
Liu et al. (2013) explored the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. This research is relevant for the development of materials with specific thermal and mechanical properties, useful in various industrial applications (Liu, Wu, Sun, Yu, Jiang, & Sheng, 2013).
Synthesis and Characterization of Polyamides
Research by Faghihi and Mozaffari (2008) on the synthesis and characterization of new polyamides based on pyridine derivatives emphasizes the role of such compounds in creating materials with desirable solubility and thermal properties. This contributes to advancements in polymer science and engineering (Faghihi & Mozaffari, 2008).
Antimicrobial and Antitumor Activities
A study by Alsaedi, Farghaly, and Shaaban (2019) on the synthesis and antimicrobial evaluation of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups highlights the biological activity of these compounds. This research suggests potential applications in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
Properties
IUPAC Name |
1,6-dimethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S2/c1-9-6-11(12-8-18-22(2)15(12)19-9)16(23)21-17-20-13-5-4-10(27(3,24)25)7-14(13)26-17/h4-8H,1-3H3,(H,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNWRDBQWSJIHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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